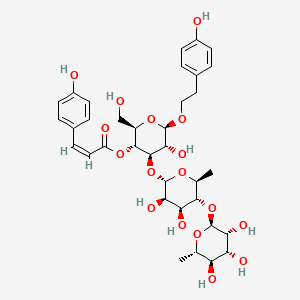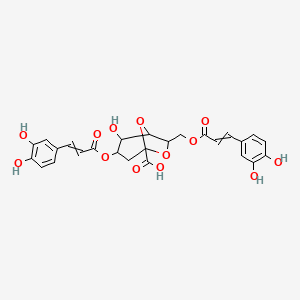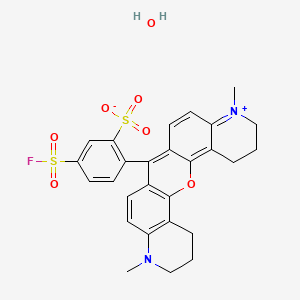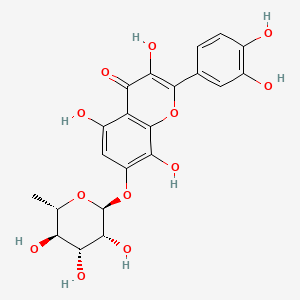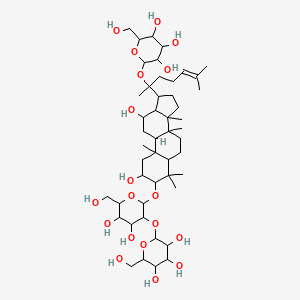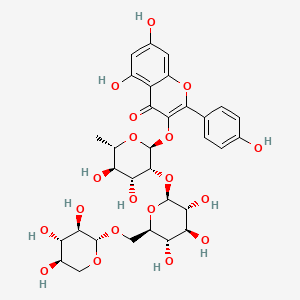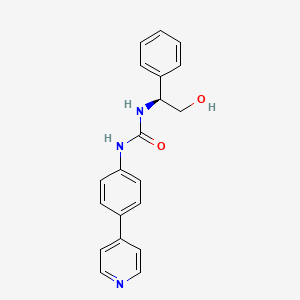
AS 1892802
概要
説明
AS 1892802は、化学名N-[(1S)-2-ヒドロキシ-1-フェニルエチル]-N’-[4-(4-ピリジニル)フェニル]-尿素としても知られており、Rho関連キナーゼ(ROCK)の強力な阻害剤です。 This compoundは、ROCK1とROCK2を阻害する際の高い選択性と効力で知られており、科学研究において貴重な化合物となっています .
科学的研究の応用
AS 1892802 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of ROCKs in various biochemical pathways.
Biology: It is used to investigate the effects of ROCK inhibition on cell morphology, motility, and proliferation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as arthritis, diabetes, and cancer due to its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new drugs and therapeutic agents targeting ROCKs .
作用機序
AS 1892802は、ROCK1とROCK2のATP結合部位を競合的に阻害することで効果を発揮します。この阻害は、下流の標的のリン酸化を阻害し、収縮、運動性、増殖などの様々な細胞過程の調節につながります。 分子標的としては、細胞骨格ダイナミクスに関与するミオシン軽鎖とLIMキナーゼがあります .
類似の化合物との比較
This compoundは、ROCK1とROCK2に対する高い選択性と効力で独自性を持っています。類似の化合物には、次のものがあります。
ファスジル: より幅広いキナーゼ阻害プロファイルを持つ別のROCK阻害剤です。
Y-27632: 選択的なROCK阻害剤ですが、this compoundに比べて効力が低いです。
This compoundは、その高い選択性と効力により、基礎研究と応用研究の両方において貴重なツールとなっています。
生化学分析
Biochemical Properties
AS 1892802 is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 122 nM for human ROCK1, 52 nM for human ROCK2, and 57 nM for rat ROCK2 . It is selective for ROCK1 and ROCK2 over a panel of 167 kinases and a panel of 63 ion channels, receptors, and enzymes at a concentration of 10 μM . Additionally, this compound inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively . The compound’s role in biochemical reactions primarily involves the inhibition of ROCKs, which are crucial in regulating cellular shape, motility, and contraction through the phosphorylation of target proteins such as myosin light chain kinase and LIM kinase .
Cellular Effects
This compound has been shown to influence various cellular processes. In ATDC5 cells, it induces chondrocyte differentiation . In HIG82 cells, this compound significantly inhibits prostaglandin E2 production induced by IL-1β or bradykinin . The compound also exhibits potent antinociceptive effects in rat models of inflammatory and non-inflammatory arthritis, suggesting its potential in reducing pain and inflammation . Furthermore, this compound prevents cartilage damage in a dose-dependent manner in a monoiodoacetate-induced arthritis model .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor of ROCK1 and ROCK2 . By inhibiting these kinases, this compound prevents the phosphorylation of downstream targets such as myosin light chain kinase and LIM kinase, thereby regulating cellular shape, motility, and contraction . Additionally, this compound inhibits PKACα and PRKX, further contributing to its biochemical effects . The compound’s analgesic effects in rat models of arthritis are attributed to its ability to inhibit ROCK-mediated signaling pathways involved in pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis with an ED50 of 0.15 mg/kg . It also exhibits analgesic-like effects in a rat model of diabetic neuropathy induced by streptozotocin . Long-term studies have shown that this compound can significantly inhibit cartilage damage and reduce pain behavior in rodent models of osteoarthritis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat models of arthritis, orally administered this compound exhibits potent antinociceptive effects with an ED50 of 0.15 mg/kg . The onset of its antinociceptive effect is as fast as those of tramadol and diclofenac . At higher doses, this compound does not induce gastric irritation or abnormal behavior, indicating its safety profile . The compound’s efficacy and safety at different dosages should be further investigated to determine optimal therapeutic doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to ROCK inhibition. By inhibiting ROCK1 and ROCK2, the compound affects the phosphorylation of target proteins involved in cellular shape, motility, and contraction . Additionally, this compound’s inhibition of PKACα and PRKX suggests its involvement in broader metabolic pathways related to protein kinase activity
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit ROCK1 and ROCK2 suggests its localization in cellular compartments where these kinases are active . Additionally, this compound’s effects on prostaglandin E2 production and chondrocyte differentiation indicate its distribution in synovial and chondrogenic cells
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target kinases, ROCK1 and ROCK2. These kinases are localized in the cytoplasm and are involved in various cellular processes such as shape modification, migration, and contraction . This compound’s inhibition of ROCK1 and ROCK2 suggests its presence in the cytoplasmic compartments where these kinases exert their effects
準備方法
AS 1892802の合成は、中間体の調製から始まり、いくつかの段階を伴います。主な段階は次のとおりです。
尿素結合の形成: これは、アミンとイソシアネートの反応により尿素結合を形成するプロセスです。
ヒドロキシ基の導入: この段階では、フェニルエチル部分にヒドロキシ基が添加されます。
ピリジニルフェニル基との結合: この最終段階は、特定の反応条件下で、ヒドロキシ-フェニルエチル尿素をピリジニルフェニル基と結合させるプロセスです
化学反応の分析
AS 1892802は、次のような様々な化学反応を起こします。
酸化: ヒドロキシ基は、酸化されてケトンを形成することができます。
還元: 尿素結合は、還元されてアミンを形成することができます。
置換: フェニル基は、求電子置換反応を受けることができます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などの求電子剤があります
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。具体的には次のとおりです。
化学: this compoundは、様々な生化学経路におけるROCKの役割を研究するためのツール化合物として使用されています。
生物学: this compoundは、ROCK阻害が細胞形態、運動性、増殖に与える影響を調査するために使用されています。
医学: this compoundは、その抗炎症作用と鎮痛作用により、関節炎、糖尿病、癌などの疾患の治療における潜在的な治療用途を持っています。
類似化合物との比較
AS 1892802 is unique due to its high selectivity and potency for ROCK1 and ROCK2. Similar compounds include:
Fasudil: Another ROCK inhibitor with broader kinase inhibition profile.
Y-27632: A selective ROCK inhibitor but with lower potency compared to this compound.
RKI-1447: A potent inhibitor of both ROCK1 and ROCK2 with anti-invasive and antitumor activities
This compound stands out due to its high selectivity and efficacy, making it a valuable tool in both basic and applied research.
特性
IUPAC Name |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFYYZHMRBVHK-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for AS1892802?
A1: AS1892802 is a novel and highly selective inhibitor of Rho kinase (ROCK) [, ]. ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell motility, vasoconstriction, and inflammation []. By inhibiting ROCK, AS1892802 is believed to interfere with these pathways, leading to its observed analgesic effects.
Q2: How effective is AS1892802 compared to existing osteoarthritis pain medications?
A2: Preclinical studies in rat models of both inflammatory and non-inflammatory arthritis have shown that AS1892802 demonstrates potent antinociceptive effects [, ]. Notably, its analgesic effects have been observed to be more potent than diclofenac and tramadol, two commonly used pain medications [, ]. Furthermore, AS1892802 exhibited efficacy even in a model where diclofenac was ineffective, suggesting potential benefits in managing NSAID-resistant pain [].
Q3: What is the duration of the analgesic effect of AS1892802?
A3: While single doses of AS1892802 provided moderate, short-acting pain relief, repeated administration led to a longer-lasting and more potent analgesic effect in rat models of chronic pain []. Interestingly, this analgesic effect was sustained for up to seven days after the final dose, suggesting a potential role for AS1892802 in managing chronic pain conditions [].
Q4: Does AS1892802 only provide pain relief, or does it also affect the progression of osteoarthritis?
A4: In addition to its analgesic properties, AS1892802 has shown promising results in potentially modifying the disease process of osteoarthritis. Studies in a rat osteoarthritis model demonstrated that AS1892802 significantly inhibited cartilage damage and decreased weight distribution deficits []. Furthermore, it also induced chondrocyte differentiation in a chondrogenic cell line, indicating potential cartilage-protective effects [].
Q5: Are there any known safety concerns associated with AS1892802?
A5: Preliminary data suggests that AS1892802 may possess a favorable safety profile compared to some existing medications. Unlike indomethacin, a common NSAID, AS1892802 did not induce gastric ulcers in preclinical studies, suggesting a reduced risk of gastrointestinal side effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


